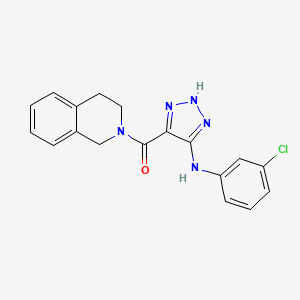

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

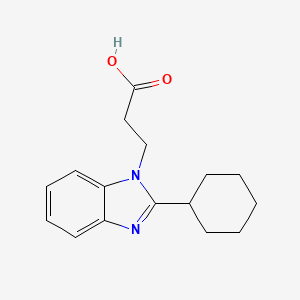

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide is a useful research compound. Its molecular formula is C23H18N2O2S and its molecular weight is 386.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Material Science and Solar Cell Technology

Naphthalene diimides, including N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide, have been extensively explored for their applications in material science and solar cell technology. Their unique properties, such as high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, make them promising candidates for organic electronics, photovoltaic devices, and flexible displays. These compounds have been utilized in the development of artificial photosynthesis systems and non-fullerene electron transporting materials for high-performance perovskite solar cells, achieving power conversion efficiencies exceeding 20% while offering long-term stability (Kobaisi et al., 2016) (Jung et al., 2018).

Sensing and Supramolecular Chemistry

Naphthalene diimide derivatives, due to their electron-deficient nature and high redox activity, have found applications as sensors and in supramolecular chemistry. They are utilized in the development of molecular switching devices, ion-channels, and gelators for sensing aromatic systems. Their ability to form stable radical anions upon irradiation in the presence of electron donors is particularly valuable for creating photochromic and solventchromic materials (Bhosale et al., 2008) (Liu et al., 2020).

Catalysis and Anion-π Interactions

The unique electronic properties of naphthalene diimides have been harnessed in catalysis, particularly through anion-π interactions. These interactions are exploited in the design of catalysts for selective oxidative carbon-carbon coupling reactions, demonstrating the versatility and functional adaptability of naphthalene diimide compounds in catalytic processes (Liu et al., 2022).

Advanced Functional Materials

Naphthalene diimide derivatives have also been incorporated into advanced functional materials, such as conducting layered hierarchical 2D nanosheets, which show promise in applications ranging from electronic devices to environmental sensing. These materials combine the high electronic activity of naphthalene diimides with structural features like fluorescence and conductivity, enabling their use in innovative ways, such as in fluorescent films for aniline vapor detection and as robust, green-fluorescent conducting materials (Fan et al., 2016) (Pandeeswar & Govindaraju, 2013).

Eigenschaften

IUPAC Name |

N'-(benzenesulfonyl)-N-naphthalen-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c26-28(27,20-14-5-2-6-15-20)25-23(19-11-3-1-4-12-19)24-22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMGGMXYRLDWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2733276.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)

![2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid](/img/structure/B2733281.png)

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2733285.png)